molecular formula C12H6ClF3N4 B2517750 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-44-4

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2517750
CAS No.: 339099-44-4
M. Wt: 298.65
InChI Key: FONZEWQHZWFKOM-UHFFFAOYSA-N
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Description

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core structure This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell signaling pathways . The inhibition of c-Met kinase by this compound is achieved through binding interactions at the enzyme’s active site, leading to a decrease in its catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase by this compound disrupts downstream signaling pathways, leading to altered gene expression and metabolic changes that promote cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of c-Met kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit c-Met kinase activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound may retain biological activity and contribute to its overall pharmacological effects . Additionally, this compound can influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues may also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable triazole precursor in the presence of a base and a catalyst. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen substitution reactions are common, where the chloro group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core but differ in the position of the triazole ring.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with a similar core structure but different functional groups.

Uniqueness: 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-8-5-7(12(14,15)16)6-20-10(8)18-19-11(20)9-3-1-2-4-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONZEWQHZWFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326610
Record name 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339099-44-4
Record name 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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